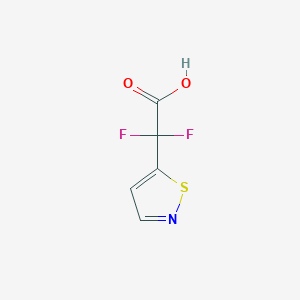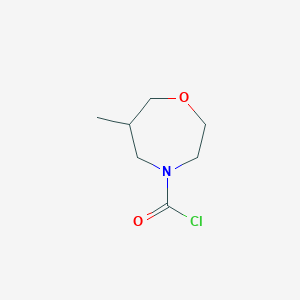
6-Methyl-1,4-oxazepane-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1,4-oxazepane-4-carbonyl chloride is an organic compound with the molecular formula C(_7)H(_12)ClNO(_2) It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-oxazepane-4-carbonyl chloride typically involves the following steps:
Formation of the Oxazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The temperature is maintained at a moderate level, typically between 0°C and 25°C, to control the reaction rate and avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
6-Methyl-1,4-oxazepane-4-carbonyl chloride can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can be performed under acidic or basic conditions, with water or aqueous solutions of acids or bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 6-Methyl-1,4-oxazepane-4-carboxylic acid.
Reduction: Formation of 6-Methyl-1,4-oxazepane-4-methanol or 6-Methyl-1,4-oxazepane-4-amine.
科学的研究の応用
6-Methyl-1,4-oxazepane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound can be employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 6-Methyl-1,4-oxazepane-4-carbonyl chloride exerts its effects depends on the context of its use. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophiles. In biological systems, the compound can modify biomolecules through acylation reactions, potentially altering their activity or stability.
類似化合物との比較
Similar Compounds
1,4-Oxazepane-4-carbonyl chloride: Lacks the methyl group at the 6-position, which can affect its reactivity and properties.
6-Methyl-1,4-oxazepane-4-carboxylic acid: The hydrolyzed form of the carbonyl chloride, with different reactivity and applications.
6-Methyl-1,4-oxazepane-4-methanol: The reduced form, which may have different biological and chemical properties.
Uniqueness
6-Methyl-1,4-oxazepane-4-carbonyl chloride is unique due to the presence of both the oxazepane ring and the carbonyl chloride group. This combination provides a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
6-methyl-1,4-oxazepane-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-6-4-9(7(8)10)2-3-11-5-6/h6H,2-5H2,1H3 |
InChIキー |
HMHLEBKWHNFUHJ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCOC1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


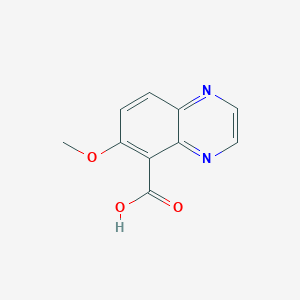
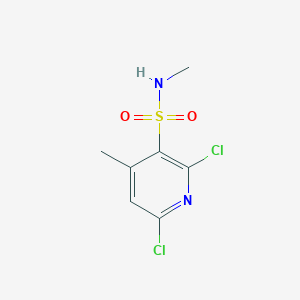
![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)
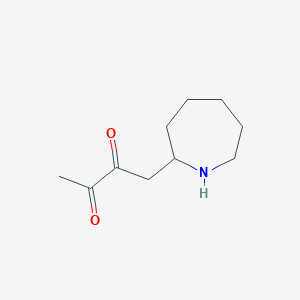
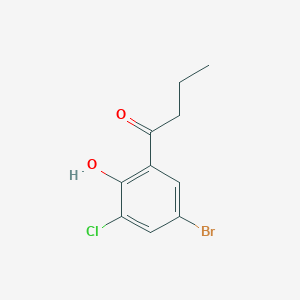
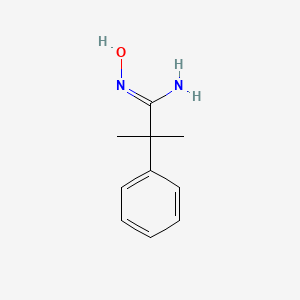
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
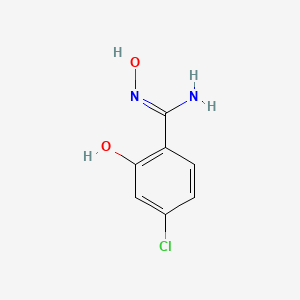
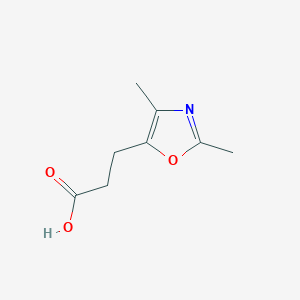
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)

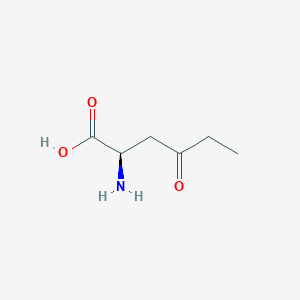
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
